molecular formula C22H23BrN2O2 B11030845 3-(3-bromophenyl)-9-ethoxy-5,5,7-trimethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one

3-(3-bromophenyl)-9-ethoxy-5,5,7-trimethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one

Cat. No.: B11030845
M. Wt: 427.3 g/mol
InChI Key: ZYPCPEQQUQZBQY-UHFFFAOYSA-N
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Description

3-(3-bromophenyl)-9-ethoxy-5,5,7-trimethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one is a complex organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-9-ethoxy-5,5,7-trimethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde, ethyl acetoacetate, and 2-amino-3,5,5-trimethylcyclohexanone.

    Formation of Intermediate: The initial step involves the condensation of 3-bromobenzaldehyde with ethyl acetoacetate in the presence of a base like sodium ethoxide to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with 2-amino-3,5,5-trimethylcyclohexanone under acidic conditions to form the quinazolinone core.

    Final Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of 3-(3-bromophenyl)-9-ethoxy-5,5,7-trimethylquinazolin-1-one carboxylic acid.

    Reduction: Formation of 3-phenyl-9-ethoxy-5,5,7-trimethylquinazolin-1-one.

    Substitution: Formation of 3-(3-aminophenyl)-9-ethoxy-5,5,7-trimethylquinazolin-1-one.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, quinazolinone derivatives are known for their potential as enzyme inhibitors. This compound may be studied for its ability to inhibit specific enzymes involved in disease pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Quinazolinone derivatives have shown promise in treating cancer, inflammation, and infectious diseases. This specific compound could be evaluated for similar activities.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable quinazolinone core.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-9-ethoxy-5,5,7-trimethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the ethoxy and methyl groups can enhance the compound’s overall stability and bioavailability. The quinazolinone core is crucial for its biological activity, potentially inhibiting key enzymes or signaling pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromophenyl)-quinazolin-4(3H)-one: Similar structure but lacks the ethoxy and additional methyl groups.

    9-ethoxy-5,5,7-trimethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one: Similar structure but lacks the bromophenyl group.

Uniqueness

The uniqueness of 3-(3-bromophenyl)-9-ethoxy-5,5,7-trimethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group enhances its potential for substitution reactions, while the ethoxy group improves its solubility and bioavailability. The multiple methyl groups contribute to its overall stability and lipophilicity, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H23BrN2O2

Molecular Weight

427.3 g/mol

IUPAC Name

2-(3-bromophenyl)-7-ethoxy-10,12,12-trimethyl-1,3-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13),10-tetraen-4-one

InChI

InChI=1S/C22H23BrN2O2/c1-5-27-16-10-17-13(2)12-22(3,4)25-19(17)18(11-16)21(26)24-20(25)14-7-6-8-15(23)9-14/h6-12,20H,5H2,1-4H3,(H,24,26)

InChI Key

ZYPCPEQQUQZBQY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C3C(=C1)C(=O)NC(N3C(C=C2C)(C)C)C4=CC(=CC=C4)Br

Origin of Product

United States

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